Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate
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Overview
Description
Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The reaction conditions often include refluxing in acetic acid and hydrochloric acid .
Industrial Production Methods
the Fischer indole synthesis remains a cornerstone for the preparation of various indole derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the indole ring into various oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinoline derivatives, while reduction can produce different indoline derivatives .
Scientific Research Applications
Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor for developing new pharmaceutical agents.
Industry: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as apoptosis and cell cycle regulation . The compound’s effects are mediated through its interaction with proteins involved in these pathways, such as caspases and Bcl-2 family proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-acetyl-2-oxoindoline-6-carboxylate: Used in the preparation of Nintedanib, an angiokinase inhibitor.
2,3,3-trimethylindole: Used as a reagent in organic synthesis.
Uniqueness
Methyl 1,3,3-trimethyl-2-oxoindoline-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methyl groups at positions 1 and 3, along with the oxo group at position 2, make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
methyl 1,3,3-trimethyl-2-oxoindole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2)9-6-5-8(11(15)17-4)7-10(9)14(3)12(13)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOFKKYXLKJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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